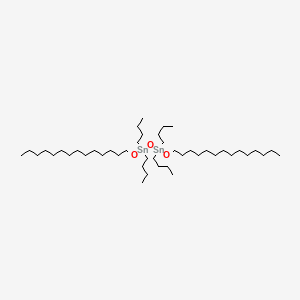
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by oxygen atoms and alkyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(oxododecyl)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is unique due to its specific alkyl groups and the resulting properties. Its structure allows for specific interactions in catalysis and material science applications that are not possible with other similar compounds .
Propiedades
Número CAS |
84787-74-6 |
|---|---|
Fórmula molecular |
C44H94O3Sn2 |
Peso molecular |
908.6 g/mol |
Nombre IUPAC |
dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane |
InChI |
InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
Clave InChI |
LKHTYEXCONZOSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



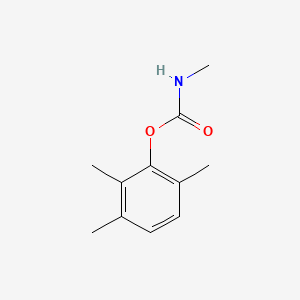
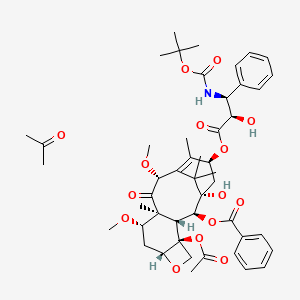
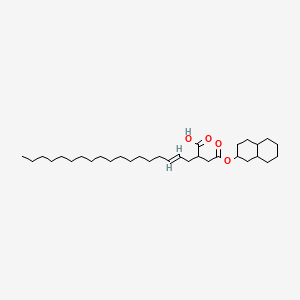
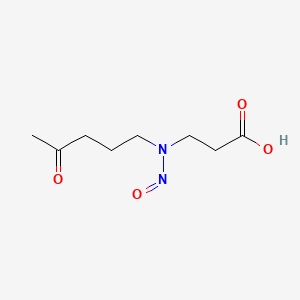

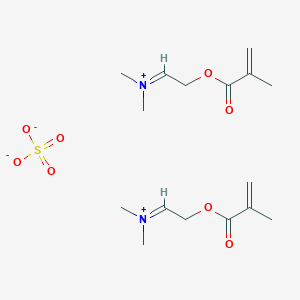
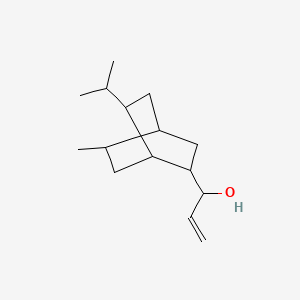
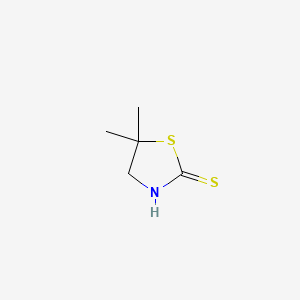
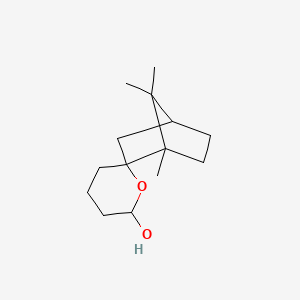
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
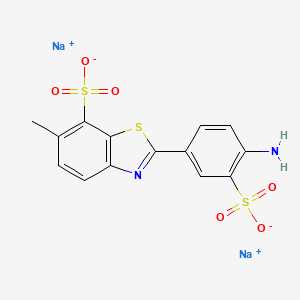
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
